2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
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Overview
Description
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a heterocyclic compound that features both pyrimidine and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The pyrimidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction times. Solvent selection and temperature control are also critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Known for its phosphodiesterase inhibitory activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors with potential anticancer properties.
Uniqueness
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to its combination of pyrimidine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-3-2-6-12-8(13-14-6)7-10-4-1-5-11-7/h1,4-5H,2-3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFJRIDHRKHNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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